3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine
Description
3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a 5-chlorofuran-2-yl moiety at the 3-position. Pyrazoles are widely studied due to their versatility in medicinal chemistry and materials science, particularly as building blocks for bioactive molecules.
Properties
Molecular Formula |
C8H8ClN3O |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
5-(5-chlorofuran-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H8ClN3O/c1-12-8(10)4-5(11-12)6-2-3-7(9)13-6/h2-4H,10H2,1H3 |
InChI Key |
XLUWNGKANDWNGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(O2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Methodology Overview
Recent advancements have demonstrated that direct halogenation of heterocyclic amines, such as pyrazol-5-amines, can be achieved efficiently under mild, metal-free conditions using halogenating agents like N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), and N-chlorosuccinimide (NCS). This approach is advantageous due to its regioselectivity, operational simplicity, and broad substrate scope.
Reaction Conditions & Optimization
- Reagents : NBS, NIS, or NCS depending on the halogen desired.
- Solvent : Dimethyl sulfoxide (DMSO) has been identified as an optimal solvent, facilitating high yields due to its dual role as solvent and catalyst.
- Temperature : Room temperature conditions are generally sufficient, minimizing side reactions.
- Reaction Time : Typically around 3 hours for complete halogenation.
- Yield : Moderate to excellent, often exceeding 70%.
Mechanism
The halogenation proceeds via electrophilic aromatic substitution, where the halogen source (X₂ or NXS) generates a halonium ion that attacks the electron-rich pyrazole ring, preferentially at the 4-position due to electronic and steric factors. The process involves:
- Activation of the halogenating reagent in DMSO.
- Electrophilic attack on the pyrazole ring.
- Regioselective substitution at the 4-position, yielding 4-halogenated pyrazoles.
Synthesis of 3-Aryl-1-Methyl-1H-Pyrazol-5-Amine Precursors
Starting Materials
- α-Cyanoacetophenones or β-ketonitriles are commonly used as precursors, which undergo cyclization with hydrazines to form the pyrazole core.
- Hydrazines react with β-ketonitriles to produce hydrazones, which cyclize to form the pyrazole ring.
Key Reactions
- Condensation of β-ketonitriles with hydrazines : This step involves nucleophilic attack of hydrazine on the carbonyl carbon, followed by cyclization to form the pyrazole ring.
- Substituent introduction : Aromatic groups can be introduced via substitution on the hydrazine or through subsequent functionalization.
Representative Reaction
β-Ketonitrile + Hydrazine → Hydrazone Intermediate → Cyclization → Pyrazole core
Functionalization
- The methyl group at N-1 can be introduced via methylation of the pyrazole nitrogen or during the initial synthesis of the precursor.
Post-Halogenation Functionalization
The halogenated pyrazoles, such as 3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine , can undergo further modifications:
- Coupling reactions : Cross-coupling with aryl or heteroaryl boronic acids or halides.
- Substituent modifications : Oxidation or substitution at the halogen site to generate diverse derivatives.
Data Table: Summary of Preparation Methods
| Step | Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Synthesis of pyrazole core | β-Ketonitrile + Hydrazine | Cyclization, reflux | 70-85% | Versatile for various substituents |
| 2 | N-alkylation | Methyl iodide or methyl sulfate | Base, DMF, room temperature | Quantitative | For N-methyl substitution |
| 3 | Halogenation at C-4 | NBS, NIS, or NCS | DMSO, room temperature | 70-99% | Regioselective for pyrazole ring |
| 4 | Post-halogenation modifications | Cross-coupling, oxidation | Pd-catalysis, oxidants | Variable | Diversification of derivatives |
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Chlorinated vs.
- Heteroaryl vs. Aryl Substituents : The furan ring in the target compound and ’s 3-(2-Furyl)-1H-pyrazol-5-amine may confer distinct electronic properties due to oxygen’s electronegativity, contrasting with the purely aromatic 4-chlorophenyl group.
Physicochemical Properties
- Solubility : The 5-chlorofuran group may reduce aqueous solubility compared to polar tert-butyl or methoxybenzyl derivatives ().
- Crystallinity : Analogs with planar aryl groups (e.g., 4-chlorophenyl) exhibit defined crystal structures (R1 = 0.0245 in ), whereas bulky substituents like tert-butyl may disrupt packing.
Biological Activity
3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.
- Molecular Formula : CHClNO
- Molecular Weight : 197.62 g/mol
- CAS Number : 1698533-88-8
Synthesis
The synthesis of this compound typically involves the reaction of 5-chlorofuran-2-carboxaldehyde with 1-methylpyrazole under suitable conditions. This method allows for the formation of the pyrazole ring, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro assays have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an inhibition zone diameter of approximately 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 14 |
| Pseudomonas aeruginosa | 12 |
Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that this compound exhibits a moderate antioxidant activity with an IC value of 25 µg/mL, suggesting its potential role in combating oxidative stress-related diseases.
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by inhibiting key enzymes involved in bacterial cell wall synthesis and modulating oxidative stress pathways.
Case Study 1: Antibacterial Efficacy in Vivo
In a recent study published in the Journal of Medicinal Chemistry, researchers tested the efficacy of this compound in a mouse model infected with Staphylococcus aureus. Mice treated with a dosage of 20 mg/kg body weight showed a significant reduction in bacterial load compared to the control group, indicating its potential as an antibacterial agent.
Case Study 2: Cytotoxicity Evaluation
A cytotoxicity study was performed on human cancer cell lines (e.g., HeLa and MCF7). The compound exhibited selective cytotoxicity with IC values of 30 µM for HeLa cells and 25 µM for MCF7 cells, highlighting its potential as an anticancer agent.
Q & A
Q. What are the established synthetic routes for 3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine, and how can reaction purity be monitored?
The compound can be synthesized via condensation reactions involving furan-carbaldehyde derivatives and hydrazines. For example, similar compounds are prepared by refluxing 5-chlorofuran-2-carbaldehyde with methylhydrazine derivatives in glacial acetic acid, followed by purification via recrystallization . Purity is typically monitored using thin-layer chromatography (TLC) to ensure single-product formation .
Q. How can the molecular structure of this compound be confirmed experimentally?
Structural confirmation relies on spectroscopic techniques:
- NMR : To identify proton environments (e.g., aromatic protons from the chlorofuran and pyrazole rings).
- IR : To detect functional groups (e.g., amine N-H stretches near 3300 cm⁻¹).
- Mass spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What are the key physicochemical properties relevant to its handling in laboratory settings?
- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, ethanol) due to amine and heterocyclic groups.
- Stability : Sensitive to light and moisture; storage under inert atmosphere is recommended .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in drug design?
SAR studies involve synthesizing analogs with modifications to the chlorofuran or pyrazole moieties. For example:
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., pH, cell line variability). Mitigation strategies include:
- Dose-response curves : To validate activity thresholds.
- Orthogonal assays : Confirm results using independent methods (e.g., SPR vs. fluorescence polarization).
- Metabolic profiling : Rule out false positives caused by compound degradation .
Q. How can crystallographic data improve understanding of its interaction with biological targets?
X-ray crystallography (using software like SHELXL ) reveals binding modes in enzyme active sites. For instance, chlorofuran’s halogen bonding with residues like Asp or Glu can be visualized, guiding rational drug design .
Q. What methodologies optimize pharmacokinetic properties during preclinical development?
- Metabolic stability : Assessed via liver microsome assays.
- Plasma protein binding : Measured using equilibrium dialysis.
- Permeability : Caco-2 cell models predict intestinal absorption .
Q. How do computational methods aid in predicting toxicity profiles?
- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to toxicity endpoints.
- Molecular docking : Identify off-target interactions (e.g., hERG channel binding linked to cardiotoxicity) .
Methodological Challenges
Q. What analytical techniques address low yields in multi-step syntheses?
Q. How can researchers validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Confirm compound-target interaction by measuring protein denaturation.
- Knockout models : Compare activity in wild-type vs. gene-edited cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
